molecular formula C11H13NO3 B1442005 Methyl 2-(azetidin-3-yloxy)benzoate CAS No. 1220038-61-8

Methyl 2-(azetidin-3-yloxy)benzoate

Cat. No.: B1442005
CAS No.: 1220038-61-8
M. Wt: 207.23 g/mol
InChI Key: KSWYRQHRHXSXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(azetidin-3-yloxy)benzoate (CAS 1220038-61-8) is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is an azetidine-containing derivative, a class of four-membered cyclic amides commonly known as 2-azetidinones or β-lactams . The 2-azetidinone ring is a fundamental structural feature in a wide range of bioactive molecules and is considered a privileged scaffold in medicinal chemistry . This specific compound serves as a valuable synthetic intermediate and building block in organic synthesis and drug discovery efforts. Researchers utilize this and similar azetidinone derivatives in the design and development of novel compounds with potential biological activities . The broad spectrum of reported activities for 2-azetidinone-based compounds includes antibacterial, anti-inflammatory, anticancer, antihyperlipidemic, and antitubercular properties, making them a significant focus in pharmaceutical research . This product is intended for research applications such as the exploration of new therapeutic agents and as a key intermediate in synthetic chemistry. It is supplied with a typical purity of Not Less Than (NLT) 98% . For safe handling, please refer to the Safety Data Sheet. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(azetidin-3-yloxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-14-11(13)9-4-2-3-5-10(9)15-8-6-12-7-8/h2-5,8,12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWYRQHRHXSXFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696428
Record name Methyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220038-61-8
Record name Methyl 2-[(azetidin-3-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of Azetidine and Benzoate Scaffolds in Modern Organic Synthesis

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, is a valuable building block in organic synthesis. researchgate.netrsc.org Its inherent ring strain makes it susceptible to various ring-opening reactions, providing access to a diverse range of acyclic and larger heterocyclic structures. rsc.orgrsc.org Despite this reactivity, azetidines are generally more stable and easier to handle than their three-membered counterparts, aziridines. rsc.org This balance of stability and reactivity allows for their use as versatile intermediates and key structural motifs in the synthesis of complex molecules. researchgate.netacs.org The development of efficient methods for constructing and functionalizing azetidines remains an active area of research, with applications in medicinal chemistry, polymer science, and as chiral templates. rsc.orgrsc.org

Similarly, the benzoate (B1203000) scaffold is a ubiquitous feature in organic and medicinal chemistry. Benzoate esters, such as methyl benzoate, are formed by the condensation of benzoic acid and an alcohol. wikipedia.org These compounds are not only used as fragrances and solvents but also serve as important precursors in the synthesis of more complex molecules, including pharmaceuticals. wikipedia.orgmdpi.com The aromatic ring of the benzoate group can be readily functionalized, allowing for the fine-tuning of a molecule's electronic and steric properties. This versatility has led to the incorporation of benzoate and its derivatives into a wide array of biologically active compounds. researchgate.netnih.gov

Overview of the Chemical Structure and Unique Features of Methyl 2 Azetidin 3 Yloxy Benzoate

Methyl 2-(azetidin-3-yloxy)benzoate is characterized by an azetidine (B1206935) ring linked through an ether oxygen to the ortho position of a methyl benzoate (B1203000) group. This specific arrangement of functional groups imparts a unique set of properties to the molecule. The four-membered azetidine ring introduces a degree of conformational rigidity, which can be advantageous in the design of compounds that target specific biological macromolecules. The ether linkage provides a flexible connection between the two core scaffolds, while the methyl ester of the benzoate moiety offers a site for further chemical modification.

The hydrochloride salt of a related compound, methyl 2-(azetidin-3-yl)benzoate, has been documented, highlighting the basic nature of the azetidine nitrogen. uni.lu The presence of both a basic nitrogen atom and an ester group within the same molecule opens up possibilities for intramolecular interactions and diverse chemical transformations.

Physicochemical Properties of a Related Compound: Methyl Benzoate

PropertyValue
Molecular FormulaC₈H₈O₂
Molar Mass136.150 g·mol⁻¹
AppearanceColorless liquid
Melting Point-12.5 °C
Boiling Point199.6 °C
Solubility in waterPoorly soluble

Research Landscape and Emerging Areas for Methyl 2 Azetidin 3 Yloxy Benzoate

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound reveals two primary disconnection points. The ether linkage between the azetidine ring and the benzoate group is a logical point for cleavage, suggesting a Williamson ether synthesis as a potential forward reaction. This disconnection leads to two key precursors: a protected 3-hydroxyazetidine and methyl 2-hydroxybenzoate (methyl salicylate).

Further disconnection of the protected 3-hydroxyazetidine would involve breaking the carbon-nitrogen bonds of the four-membered ring. This highlights the central challenge in the synthesis: the construction of the strained azetidine core. The analysis suggests that the azetidine ring could be formed through either intermolecular or intramolecular cyclization strategies.

Azetidine Core Synthesis and Functionalization

The construction of the azetidine ring is a pivotal step in the synthesis of this compound. Various methods have been developed for the formation of this four-membered heterocycle, which can be broadly categorized into cyclization reactions and subsequent modifications.

Cyclization Reactions for Azetidine Ring Formation

The formation of the azetidine ring can be achieved through both intermolecular and intramolecular cyclization pathways.

One common and direct method for synthesizing the azetidine ring is the reaction of a 1,3-dihalide with a primary amine. This intermolecular approach involves the nucleophilic attack of the amine on the electrophilic carbons of the dihalide, leading to a double substitution and ring closure. For instance, the reaction of 1,3-dibromopropane (B121459) with a primary amine in the presence of a base can yield the corresponding N-substituted azetidine. Microwave irradiation has been shown to be an effective technique for promoting this type of cyclocondensation in an alkaline aqueous medium. organic-chemistry.org

A modular approach to azetidine synthesis involves the use of titanacyclobutanes generated from ketones or alkenes. researchgate.net Halogenation of these organotitanium species produces functionalized alkyl dihalides that can then be reacted with amines to form azetidine building blocks. researchgate.net Another strategy involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols to produce 1,3-disubstituted azetidines. organic-chemistry.org

Intramolecular cyclization offers an alternative and often more controlled route to azetidines. A notable example is the intramolecular amination of organoboronates. organic-chemistry.org This method involves a 1,2-metalate shift of an aminoboron "ate" complex, which facilitates the ring closure to form azetidines, as well as other saturated nitrogen heterocycles like pyrrolidines and piperidines. organic-chemistry.org This approach has been successfully applied to the synthesis of various substituted azetidines.

Another intramolecular strategy is the cyclization of ω-azidoboranes, which can produce azetidines, pyrrolidines, and piperidines. jst.go.jp Additionally, the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by Lewis acids such as lanthanoid (III) trifluoromethanesulfonates, provides a regioselective route to azetidines. nih.gov Research has also demonstrated the synthesis of azetidines through the intramolecular cyclization of N-trityl-2-amino-4-bromobutanoate. researchgate.net

The table below summarizes some of the key intramolecular cyclization strategies for azetidine synthesis.

Precursor TypeCatalyst/ReagentKey TransformationRef.
Organoboronates-1,2-metalate shift of an aminoboron "ate" complex organic-chemistry.org
ω-Azidoboranes-Intramolecular cyclization jst.go.jp
cis-3,4-Epoxy aminesLa(OTf)₃Regioselective aminolysis nih.gov
N-trityl-2-amino-4-bromobutanoate-Intramolecular cyclization researchgate.net

Introduction and Modification of Azetidine Substituents

Once the azetidine core is formed, further functionalization may be necessary to introduce the desired substituents for the final target molecule.

The nitrogen atom of the azetidine ring is a common site for functionalization through alkylation and acylation reactions. N-alkylation can be achieved using various alkylating agents. Phase-transfer catalysis is a particularly effective method for the N-alkylation of nitrogen heterocycles, including azetidine. phasetransfercatalysis.com This technique can be employed even for strained rings like azetidine that lack activating groups to increase the acidity of the N-H bond. phasetransfercatalysis.com

Reductive alkylation and simple alkylation reactions are also used to functionalize the azetidine nitrogen. rsc.org For example, the reaction of an azetidine with an aldehyde or ketone in the presence of a reducing agent results in N-alkylation. Simple alkylation with alkyl halides can also be performed. rsc.org

Acylation of the azetidine nitrogen is another important transformation. This is typically achieved by reacting the azetidine with an acyl chloride or anhydride (B1165640) in the presence of a base. This introduces an acyl group, which can serve as a protecting group or as a handle for further synthetic modifications.

The following table outlines common methods for the alkylation and acylation of the azetidine nitrogen.

Reaction TypeReagentsConditionsRef.
N-AlkylationAlkyl halide, K₂CO₃, TBABPhase-transfer catalysis phasetransfercatalysis.com
Reductive AlkylationAldehyde/Ketone, Reducing Agent- rsc.org
Simple AlkylationAlkyl halide- rsc.org
N-AcylationAcyl chloride/Anhydride, Base- libretexts.org
Functionalization at Azetidine C-3 Position (e.g., from azetidin-3-one (B1332698) derivatives)

One effective strategy for C-3 functionalization begins with azetidin-3-one, a structural isomer of the more common β-lactams (azetidin-2-ones). nih.gov While not found in nature, azetidin-3-ones are versatile synthetic intermediates. nih.gov Their synthesis can be achieved through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This approach allows for the creation of chiral azetidin-3-ones, which can be crucial for producing enantiomerically pure final products. nih.gov

Once the azetidin-3-one is obtained, the ketone functionality at the C-3 position can be reduced to a hydroxyl group, yielding the necessary azetidin-3-ol (B1332694) precursor. This reduction can be accomplished using various standard reducing agents. The resulting hydroxyl group is then poised for reaction to form the ether linkage.

Another approach involves the intramolecular aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanum (III) triflate (La(OTf)3), to produce azetidines. nih.govfrontiersin.org This method is notable for its high yields and tolerance of various functional groups. nih.govfrontiersin.org The strategic placement of substituents on the starting epoxy amine can direct the formation of the desired 3-hydroxyazetidine derivative.

Benzoate Moiety Synthesis and Aromatic Functionalization

The synthesis of the methyl benzoate portion of the molecule requires both the formation of the ester and the correct placement of the substituent at the ortho position.

Esterification Methods for Methyl Benzoate Formation

The formation of the methyl ester from the corresponding carboxylic acid is a fundamental transformation in organic synthesis.

The direct esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a common and effective method. uomustansiriyah.edu.iq This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iqgoogle.com The mechanism involves protonation of the carbonyl group of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. uomustansiriyah.edu.iq To drive the equilibrium towards the product ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.

Recent advancements have focused on the use of solid acid catalysts, such as zirconium or titanium-based catalysts. mdpi.com These catalysts offer advantages in terms of reusability and reduced environmental impact, as they can be easily separated from the reaction mixture. mdpi.com For instance, a Zr/Ti solid acid catalyst has been successfully employed for the synthesis of a series of methyl benzoate compounds. mdpi.com

Transesterification is another viable method for the formation of methyl benzoate. This process involves the reaction of an existing ester with an alcohol in the presence of a catalyst. While not as direct as Fischer esterification for this specific target, it can be a useful strategy depending on the availability of starting materials.

Ortho-Substitution Strategies on the Benzoate Ring

Achieving the desired ortho-substitution pattern on the benzoate ring is critical. The directing effects of substituents already present on the aromatic ring play a crucial role in electrophilic aromatic substitution reactions. masterorganicchemistry.com

For the synthesis of this compound, the starting material would likely be a derivative of salicylic (B10762653) acid (2-hydroxybenzoic acid), where the hydroxyl group is an ortho-directing group. This inherent directing effect simplifies the synthesis, as the desired substitution pattern is already established. The hydroxyl group can then be used to form the ether linkage with the azetidine moiety.

Alternatively, if starting with an unsubstituted benzene (B151609) ring, a substituent that directs ortho, such as a hydroxyl or alkoxy group, would be introduced first. masterorganicchemistry.com Subsequent reactions would then be carried out to build the rest of the molecule.

Formation of the Azetidin-3-yloxy Ether Linkage

The final key step in the synthesis is the formation of the ether bond connecting the azetidine and benzoate components. This is typically achieved through a nucleophilic substitution reaction.

One common method is the Williamson ether synthesis, where the deprotonated hydroxyl group of a substituted methyl benzoate (acting as the nucleophile) reacts with a suitable azetidine derivative containing a good leaving group at the C-3 position. For instance, an N-protected 3-haloazetidine or an azetidin-3-yl sulfonate ester could serve as the electrophile. google.com The reaction is typically carried out in the presence of a base to deprotonate the phenol.

Alternatively, a Mitsunobu reaction can be employed. In this case, the N-protected azetidin-3-ol and the phenolic benzoic acid derivative are reacted in the presence of a phosphine (B1218219) reagent (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate). This reaction proceeds with inversion of configuration at the C-3 position of the azetidine, which is an important consideration for stereocontrolled syntheses.

Etherification Reactions (e.g., modified Williamson ether synthesis)

The Williamson ether synthesis, a robust and widely utilized method for forming ethers, stands as a primary route for the synthesis of this compound. guidechem.com This SN2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or a suitable electrophile with a good leaving group. guidechem.com

In a typical procedure for synthesizing the target compound, a protected form of azetidin-3-ol is used as the nucleophilic precursor. The hydroxyl group of the azetidine is deprotonated with a suitable base to form the corresponding alkoxide. This is followed by reaction with an appropriate methyl salicylate (B1505791) derivative, where the ortho-position is activated for nucleophilic aromatic substitution, or more commonly, a derivative where the hydroxyl group has been converted into a good leaving group.

A plausible synthetic route involves the reaction of N-protected azetidin-3-ol with methyl 2-fluorobenzoate (B1215865) or methyl 2-nitrobenzoate (B253500) in the presence of a strong base. The electron-withdrawing nature of the fluoro or nitro group facilitates the nucleophilic aromatic substitution. Alternatively, a more classical Williamson approach would involve the activation of the hydroxyl group of methyl salicylate, for instance, by conversion to a sulfonate ester, followed by reaction with the N-protected azetidin-3-oxide.

Table 1: Proposed Reaction Parameters for Modified Williamson Ether Synthesis

ParameterProposed ConditionRationale
Azetidine Precursor N-Boc-azetidin-3-olThe Boc protecting group is stable under basic conditions and can be readily removed later.
Benzoate Precursor Methyl 2-fluorobenzoateThe fluorine atom is a good leaving group for nucleophilic aromatic substitution.
Base Sodium hydride (NaH)A strong, non-nucleophilic base to ensure complete deprotonation of the azetidinol.
Solvent Dimethylformamide (DMF) or Tetrahydrofuran (THF)Polar aprotic solvents that can solvate the ions and facilitate the SNAr reaction.
Temperature Room temperature to 80 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

It is important to note that the nitrogen of the azetidine ring must be protected to prevent it from acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is a common choice for this purpose due to its stability under the basic reaction conditions and its facile removal under acidic conditions upon completion of the etherification.

Catalytic Cross-Coupling Approaches for C-O Bond Formation

Modern synthetic chemistry offers powerful catalytic cross-coupling reactions for the formation of carbon-oxygen (C-O) bonds. These methods, such as the Buchwald-Hartwig and Ullmann condensations, provide alternative strategies for the synthesis of aryl ethers like this compound. These reactions typically employ a transition metal catalyst, often palladium or copper, to facilitate the coupling of an alcohol with an aryl halide or pseudohalide.

In the context of synthesizing the target molecule, a catalytic approach would involve the coupling of a protected azetidin-3-ol with methyl 2-halobenzoate (e.g., methyl 2-bromobenzoate (B1222928) or methyl 2-iodobenzoate).

Table 2: Potential Catalytic Systems for C-O Bond Formation

Catalyst SystemLigandBaseSolventTemperature
Pd(OAc)2BINAP or other phosphine ligandsCs2CO3 or K3PO4Toluene or Dioxane80-120 °C
CuI1,10-Phenanthroline or other nitrogen-based ligandsK2CO3 or Cs2CO3DMF or Pyridine100-150 °C

The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires careful optimization to achieve high yields. These methods can offer advantages in terms of milder reaction conditions and broader substrate scope compared to the classical Williamson ether synthesis.

Stereoselective Synthesis of Chiral Analogues

The azetidine ring in this compound contains a stereocenter at the 3-position. While the methods described above would typically yield a racemic mixture, the synthesis of enantiomerically pure or enriched analogues is of significant interest for various applications.

Stereoselective synthesis can be achieved through several strategies:

Use of Chiral Starting Materials: The most straightforward approach is to start with an enantiomerically pure N-protected azetidin-3-ol. Chiral azetidin-3-ols can be prepared through various methods, including the resolution of racemic mixtures or asymmetric synthesis.

Asymmetric Catalysis: The development of chiral catalysts for C-O cross-coupling reactions could enable the direct enantioselective synthesis of the target compound from a racemic or prochiral azetidine precursor. This remains an active area of research.

The stereochemical integrity of the azetidine ring must be maintained throughout the synthetic sequence. The SN2 mechanism of the Williamson ether synthesis proceeds with inversion of configuration if the chiral center is the electrophilic carbon. However, in the synthesis of the target compound, the stereocenter is on the nucleophile, and thus its configuration is expected to be retained.

Novel Synthetic Routes and Process Optimization for this compound

The pursuit of more efficient, cost-effective, and environmentally friendly synthetic methods is a constant endeavor in chemical research.

Development of Efficient and Scalable Pathways

For the large-scale production of this compound, the efficiency and scalability of the synthetic route are of paramount importance. Process optimization may involve:

Flow Chemistry: Continuous flow reactors can offer advantages in terms of heat and mass transfer, reaction time control, and safety, making them well-suited for scalable synthesis.

Catalyst Optimization: For catalytic routes, the development of more active and robust catalysts can lead to lower catalyst loadings, shorter reaction times, and higher turnover numbers.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to minimize the environmental impact of chemical processes. For the synthesis of this compound, this can be achieved by:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Replacing hazardous solvents like DMF with greener alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water, where feasible.

Energy Efficiency: Employing milder reaction conditions and more efficient heating methods (e.g., microwave irradiation) to reduce energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy.

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision (typically to four or five decimal places). This accuracy allows for the determination of the elemental formula of the compound. For this compound, with a molecular formula of C₁₁H₁₃NO₂, the predicted monoisotopic mass is 207.0946 g/mol . An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for this elemental composition, thereby confirming the molecular formula.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Predicted Monoisotopic Mass (m/z)
[M+H]⁺ C₁₁H₁₄NO₂⁺ 208.1025

Note: These are predicted values. Experimental verification is required for confirmation.

Fragmentation Pathway Analysis for Structural Insights

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion ([M]+•) of the compound has a mass-to-charge ratio (m/z) corresponding to its molecular weight (191.21 g/mol ). Under electron ionization (EI), the molecule undergoes a series of characteristic cleavages that help confirm its structural components: the methyl benzoate group and the azetidine ring linked by an ether bond.

A plausible fragmentation pathway begins with the initial ionized molecule, [C₁₁H₁₃NO₂]⁺•. Key fragmentation steps often involve the weakest bonds and the formation of stable ions or neutral losses.

Loss of the Methoxy (B1213986) Group: A common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃) from the parent ion, leading to the formation of a stable acylium ion. For this compound, this would result in an ion at m/z 160. [C₁₁H₁₃NO₂]⁺• → [C₁₀H₁₀NO]⁺ + •OCH₃

Ortho Effect—Loss of Methanol (B129727): A characteristic fragmentation for ortho-substituted methyl benzoates, such as methyl salicylate, involves the elimination of a neutral methanol molecule (CH₃OH). docbrown.info This intramolecular rearrangement, known as the "ortho effect," is facilitated by the proximity of the azetidinoxy group. The hydrogen from the azetidine nitrogen can be transferred to the ester group, leading to the loss of methanol and the formation of a prominent ion at m/z 159. docbrown.infonist.gov

Cleavage of the Ether Bond: The C-O ether bond can cleave, leading to fragments representing the benzoate and azetidine portions. Cleavage could result in a [C₇H₅O₂]⁺ ion (m/z 121) or, more likely, the formation of the benzoyl cation [C₇H₅O]⁺ at m/z 105 after the loss of the entire azetidinoxy group. The m/z 105 fragment is a hallmark of many benzoate esters. docbrown.info

Fragmentation of the Azetidine Ring: The four-membered azetidine ring can undergo ring-opening and subsequent fragmentation. A common pathway for cyclic amines is the cleavage alpha to the nitrogen atom. This can lead to the loss of ethylene (B1197577) (C₂H₄) from the azetidinoxy moiety, resulting in smaller, charged fragments.

The predicted collision cross-section (CCS) values for protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts provide further data for structural confirmation in advanced mass spectrometry techniques like ion mobility spectrometry. uni.lu

Table 1: Predicted Mass Spectrometry Fragmentation of this compound This table presents plausible ion fragments and their corresponding mass-to-charge ratios (m/z) based on established fragmentation principles for esters, ethers, and amines.

m/z (Da)Proposed Fragment IonFormulaFragmentation Pathway
191Molecular Ion[C₁₁H₁₃NO₂]⁺•Ionization of the parent molecule
160[M - •OCH₃]⁺[C₁₀H₁₀NO]⁺Loss of methoxy radical from the ester
159[M - CH₃OH]⁺•[C₁₀H₉NO]⁺•"Ortho effect" elimination of neutral methanol
121[M - C₃H₆NO]⁺[C₈H₇O₂]⁺Cleavage of the ether bond and azetidine ring
105[C₇H₅O]⁺[C₇H₅O]⁺Formation of the benzoyl cation
77[C₆H₅]⁺[C₆H₅]⁺Loss of CO from the benzoyl cation

X-ray Crystallography Studies of this compound and Related Azetidine/Benzoate Derivatives

While a specific crystal structure for this compound is not publicly available, analysis of related derivatives provides a robust framework for understanding its solid-state properties. researchgate.netrsc.org

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ncl.ac.ukmdpi.com For a molecule like this compound, SCXRD would provide exact bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state.

The process involves growing a high-quality single crystal of the compound, which can be achieved through techniques like slow evaporation from a suitable solvent. researchgate.net This crystal is then mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to build an electron density map, from which the atomic positions are determined. mdpi.com For related azetidine derivatives, this technique has been crucial in establishing stereochemistry and resolving complex structures, such as fused-ring systems. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal lattice is governed by intermolecular interactions. researchgate.net For this compound, several key interactions would be expected to dictate its crystal packing:

Hydrogen Bonding: The secondary amine (N-H) in the azetidine ring is a hydrogen bond donor. It can form strong hydrogen bonds with acceptor atoms, primarily the carbonyl oxygen (C=O) of the ester group or the ether oxygen of a neighboring molecule. This interaction is often a dominant force in the crystal packing of similar structures. nih.gov

π-π Stacking: The benzene ring is electron-rich and capable of engaging in π-π stacking interactions with adjacent aromatic rings. These interactions, where the rings stack in a parallel or offset fashion, contribute significantly to the stability of the crystal lattice. nih.gov

C-H···O and C-H···π Interactions: Weaker hydrogen bonds, such as those between aromatic or aliphatic C-H groups and the oxygen atoms or the face of the benzene ring, also play a crucial role in refining the crystal packing. nih.gov

Analysis of the crystal structures of related benzoate cocrystals has shown that these varied intermolecular forces lead to complex and stable supramolecular assemblies. rsc.org Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts within a crystal. nih.govnih.gov

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism is the ability of a compound to exist in more than one crystal structure. mdpi.com Different polymorphs of a substance can have distinct physical properties. Benzoic acid and its derivatives are known to exhibit polymorphism, which can often be controlled by varying crystallization conditions such as solvent, temperature, and cooling rate. mdpi.comrsc.orgresearchgate.net The conformational flexibility of the molecule, particularly rotation around the ether linkage and the C-C bond connecting the benzoate to the azetidine ring, could allow for different packing arrangements, making polymorphism in this compound plausible. rsc.org

Studies on benzoate compounds have demonstrated that different polymorphs can be isolated and characterized using techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). rsc.orgmdpi.com The investigation of crystallization from various solvents or through melt crystallization could reveal different crystalline forms of this compound. researchgate.netmdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. frontiersin.org Each technique provides complementary information based on the vibrational modes of the chemical bonds. The spectrum of this compound would display characteristic peaks corresponding to its constituent parts. docbrown.info

Aromatic Ring: The benzene ring gives rise to several characteristic absorptions. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ range.

Ester Group: The most prominent feature of the methyl ester is the strong C=O stretching band, which is expected to appear around 1730-1715 cm⁻¹. The C-O stretching vibrations of the ester will produce strong bands in the 1300-1100 cm⁻¹ region.

Ether Linkage: The aryl-alkyl ether linkage (Ar-O-CH) will show a characteristic asymmetric C-O-C stretching vibration around 1275-1200 cm⁻¹ and a symmetric stretch near 1075-1020 cm⁻¹.

Azetidine Ring: The N-H stretching vibration of the secondary amine in the azetidine ring is expected to produce a moderate peak in the 3500-3300 cm⁻¹ region. The aliphatic C-H stretching vibrations of the CH₂ groups in the ring will appear just below 3000 cm⁻¹. researchgate.net

Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. The symmetric breathing mode of the benzene ring, for instance, often gives a strong Raman signal. frontiersin.org

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound This table summarizes the expected vibrational frequencies and their assignments based on the functional groups present in the molecule.

Frequency Range (cm⁻¹)Functional GroupVibrational ModeTechnique
3500 - 3300Secondary Amine (N-H)N-H StretchIR
3100 - 3000Aromatic C-HC-H StretchIR, Raman
2990 - 2850Aliphatic C-H (CH₂)C-H StretchIR, Raman
1730 - 1715Ester (C=O)C=O StretchIR (Strong)
1600 - 1450Aromatic RingC=C StretchIR, Raman
1275 - 1200Aryl Ether (Ar-O-C)Asymmetric C-O-C StretchIR
1300 - 1100Ester (C-O)C-O StretchIR

Computational and Theoretical Chemistry Studies of Methyl 2 Azetidin 3 Yloxy Benzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. These methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular properties that are often difficult or impossible to measure experimentally.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful and versatile computational tool for studying the electronic structure of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of a molecule's ground-state energy and electron density, from which numerous other properties can be derived. DFT calculations are instrumental in determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule at its lowest energy state.

For a molecule like Methyl 2-(azetidin-3-yloxy)benzoate, DFT calculations would reveal the spatial arrangement of its constituent atoms, taking into account the steric and electronic interactions between the azetidine (B1206935) ring, the ether linkage, and the methyl benzoate (B1203000) group. The planarity of the benzene (B151609) ring and the puckering of the azetidine ring are key structural features that can be precisely modeled. While specific DFT studies on this compound are not widely available in published literature, studies on related methyl benzoate derivatives have demonstrated the utility of DFT in accurately predicting their molecular structures. For instance, DFT calculations on other substituted benzoates have been shown to correlate well with experimental data from X-ray crystallography.

A hypothetical DFT study on this compound would likely employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. The resulting optimized geometry would be crucial for understanding its interaction with biological targets or its behavior in different chemical environments.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. It posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, is susceptible to electrophilic attack, while the LUMO, the lowest energy orbital without electrons, is prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, FMO analysis would provide valuable insights into its reactivity profile. The spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic reactions. For example, in many aromatic compounds, the HOMO is often localized on the electron-rich regions of the molecule, while the LUMO is distributed over electron-deficient areas. A detailed FMO analysis would map these orbitals, offering a visual representation of the molecule's reactive sites. While specific HOMO-LUMO energy values for this compound are not documented in the public domain, studies on similar heterocyclic compounds have successfully used FMO analysis to predict their biological activities and reaction mechanisms.

A hypothetical FMO analysis might reveal the HOMO to be concentrated on the azetidine ring and the oxygen atom of the ether linkage, suggesting these as potential sites for oxidation or interaction with electrophiles. Conversely, the LUMO might be located on the benzene ring and the carbonyl group of the ester, indicating these as likely sites for nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

ParameterHypothetical Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Quantum chemical calculations can also be employed to predict various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei within a molecule, it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions can be invaluable for confirming the structure of a newly synthesized compound or for assigning signals in complex spectra.

For this compound, theoretical prediction of ¹H and ¹³C NMR chemical shifts would provide a valuable comparison with experimental data. Discrepancies between the calculated and experimental spectra can often highlight interesting electronic effects or conformational preferences that might not be immediately obvious. The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for calculating NMR parameters and has been shown to provide good agreement with experimental values for a wide range of organic molecules.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the assessment of molecular flexibility.

For a molecule like this compound, which possesses several rotatable bonds, MD simulations would be particularly insightful. These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in a solvent, or bound to a protein), the energy barriers between different conformations, and the timescales of conformational changes. This information is crucial for understanding how the molecule might adapt its shape to interact with a binding partner, a key aspect of its potential biological activity.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, offering insights into the energetic and structural changes that occur as reactants are converted into products.

Transition State Characterization

A key aspect of understanding a reaction mechanism is the characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, its rate.

For reactions involving this compound, such as its synthesis or its metabolic transformation, computational methods can be used to locate and characterize the relevant transition states. By performing a transition state search, chemists can identify the fleeting molecular geometry that connects the reactants and products. The energy of this transition state, relative to the reactants, provides the activation barrier for the reaction.

Furthermore, analysis of the vibrational frequencies of the transition state structure can confirm that it is indeed a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. While no specific reaction mechanisms involving this compound have been computationally elucidated in the available literature, the methodologies for such studies are well-established and have been applied to a vast array of chemical transformations.

Energy Profile Determination for Key Synthetic Steps

The synthesis of this compound can be envisaged through a nucleophilic substitution reaction, a variant of the Williamson ether synthesis. In this proposed pathway, the sodium salt of methyl salicylate (B1505791) (sodium 2-(methoxycarbonyl)phenolate) reacts with an N-protected 3-haloazetidine (e.g., 1-Boc-3-iodoazetidine). The reaction is followed by the deprotection of the azetidine nitrogen. The key steps amenable to computational energy profile determination are the nucleophilic attack of the phenoxide on the carbon atom of the azetidine ring and the subsequent deprotection step.

Computational quantum mechanical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of this reaction. By employing a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set, the geometries of the reactants, transition states, intermediates, and products can be optimized, and their corresponding energies can be calculated.

The primary synthetic step involves the S(_N)2 reaction between the phenoxide and the protected 3-iodoazetidine. The energy profile of this step would reveal the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. This barrier corresponds to the transition state, a high-energy, transient species where the C-O bond is partially formed, and the C-I bond is partially broken. The calculated energy of this transition state relative to the reactants provides a quantitative measure of the reaction's kinetic feasibility.

A hypothetical energy profile for the S(_N)2 reaction step is presented below. The energies are illustrative and represent typical values for such a reaction, calculated relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsSodium 2-(methoxycarbonyl)phenolate (B3274628) + 1-Boc-3-iodoazetidine0.0
Transition StateSN2 transition state+22.5
ProductsMethyl 2-((1-Boc-azetidin-3-yl)oxy)benzoate + NaI-15.0

The subsequent deprotection of the Boc group, typically under acidic conditions, also has a distinct energy profile that can be computationally modeled. This would involve the protonation of the carbamate, followed by its decomposition.

Structure-Property Relationship Modeling

The unique combination of a planar aromatic ester and a strained, non-planar azetidine ring in this compound gives rise to specific physicochemical properties. Structure-property relationship modeling, again using computational methods like DFT, can predict these properties with a high degree of accuracy. The focus here is on the dipole moment and polarizability, which are fundamental to understanding the molecule's interaction with its environment, including solvents and biological macromolecules.

The polarizability (α) describes the tendency of the molecule's electron cloud to be distorted by an external electric field. Molecules with diffuse electron clouds, such as those with extensive π-systems, tend to have higher polarizability. The benzene ring in this compound contributes significantly to its polarizability.

Theoretical calculations of these properties are typically performed on the optimized geometry of the molecule. The results of such calculations for this compound, using a DFT approach, are hypothetically summarized in the table below.

PropertyCalculated ValueUnits
Dipole Moment (µ)3.85Debye
Isotropic Polarizability (α)195.2a.u.

These calculated values are crucial for predicting the molecule's solubility in various solvents, its behavior in chromatographic systems, and its potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions. The relatively high dipole moment suggests that this compound is a polar molecule, which would influence its pharmacokinetic properties.

Lack of Specific Research Data Hinders Detailed Reactivity Analysis of this compound

The inherent reactivity of this compound can be predicted based on the known chemistry of its components. The strained four-membered azetidine ring is susceptible to ring-opening reactions and functionalization at the nitrogen atom. The ester group can undergo hydrolysis, transesterification, and reduction. The benzoate aromatic ring is expected to participate in electrophilic substitution reactions.

However, without specific studies on this compound, any detailed discussion of reaction mechanisms, conditions, yields, and the interplay between the functional groups would be speculative. The creation of accurate data tables, a key requirement of the requested article, is therefore not possible. Further research into the chemical properties of this specific molecule is required before a detailed and authoritative article on its reactivity can be written.

Chemical Reactivity and Transformation Studies of Methyl 2 Azetidin 3 Yloxy Benzoate

Reactivity of the Benzoate (B1203000) Aromatic Ring

Electrophilic Aromatic Substitution Patterns

The electrophilic aromatic substitution (EAS) of Methyl 2-(azetidin-3-yloxy)benzoate presents a nuanced case due to the presence of two electronically competing substituents on the benzene (B151609) ring: the methoxycarbonyl group (-COOCH₃) at the C1 position and the azetidin-3-yloxy group (-O-azetidin-3-yl) at the C2 position. The directing effects of these groups determine the regioselectivity of incoming electrophiles.

The azetidin-3-yloxy group, as an ether-type substituent, is generally considered an activating group and an ortho, para-director. This is attributed to the lone pair of electrons on the oxygen atom which can be donated into the aromatic π-system through resonance, thereby increasing the electron density at the ortho and para positions (C3 and C5, and C7 respectively, though C7 is not on the primary ring). This activation facilitates the attack by electrophiles at these positions.

Conversely, the methyl ester group (-COOCH₃) is a deactivating group and a meta-director. The carbonyl group is strongly electron-withdrawing, both through inductive effects and resonance, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The deactivation is most pronounced at the ortho and para positions relative to the ester, making the meta positions (C4 and C6) the least deactivated and therefore the preferred sites of substitution.

The ultimate substitution pattern on this compound will be a result of the interplay between these opposing effects. The activating ortho, para-directing azetidinyloxy group at C2 would favor substitution at C3 and C5. The deactivating meta-directing ester group at C1 would favor substitution at C4 and C6. It is important to note that the position ortho to the ether linkage (C3) is also ortho to the deactivating ester group, likely resulting in significant steric hindrance and electronic deactivation at this site. The position para to the ether linkage (C5) is meta to the ester group, making it a plausible site for substitution. Similarly, the position meta to the ether (C4) is also meta to the ester, another potential site. The position ortho to the ester (C6) and meta to the ether is likely to be deactivated.

While no specific experimental data on the electrophilic aromatic substitution of this compound is publicly available, predictions can be made based on established principles. The reaction conditions, such as the nature of the electrophile and the solvent, will also play a crucial role in determining the final product distribution.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionInfluence of Azetidinyloxy Group (-OR)Influence of Methyl Ester Group (-COOR')Combined Effect Prediction
C3 ortho (activating)ortho (deactivating, sterically hindered)Likely minor product
C4 meta (less activating)meta (least deactivated)Plausible major product
C5 para (activating)meta (least deactivated)Plausible major product
C6 meta (less activating)ortho (deactivating)Likely minor product

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, both the methyl ester and the azetidinyloxy group could potentially act as DMGs.

The ester group is a known, albeit sometimes weak, DMG. Deprotonation would be expected to occur at the position ortho to the ester, which is C6. However, the presence of the bulky azetidinyloxy group at the other ortho position (C2) might sterically hinder this approach.

The ether oxygen of the azetidinyloxy substituent can also act as a DMG, directing metalation to the C3 position. The nitrogen atom within the azetidine (B1206935) ring could also participate in chelation with the organolithium reagent, potentially influencing the regioselectivity.

Given the presence of two potential directing groups, competitive metalation could occur. The relative directing ability of the ester versus the azetidinyloxy group would determine the major product. It is also possible that a synergistic effect could lead to enhanced reactivity at a specific position. For instance, chelation involving both the ether oxygen and the carbonyl oxygen of the ester could favor metalation at the C3 position.

While the application of DoM to this compound has not been specifically reported in the literature, studies on related substituted benzoates and aromatic ethers provide a basis for predicting its feasibility. organic-chemistry.orgunblog.frwikipedia.orgorganic-chemistry.org The choice of organolithium base, solvent, and temperature would be critical in controlling the regioselectivity of the metalation.

Table 2: Potential Directed Ortho Metalation Sites and Directing Groups

Directing GroupPotential Metalation SiteRationale
Methyl Ester (-COOCH₃) C6Known directing effect of ester groups.
Azetidinyloxy (-O-Azetidine) C3Directing effect of the ether oxygen. Potential for chelation involving the azetidine nitrogen.

Stability and Degradation Pathways in Different Chemical Environments

The stability of this compound is influenced by the chemical functionalities present in the molecule, namely the ester, the ether linkage, and the strained azetidine ring. Degradation can be anticipated under various chemical conditions.

Hydrolytic Stability:

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions. quora.comrsc.orggoogle.com Acid-catalyzed hydrolysis would yield benzoic acid and methanol (B129727), while base-catalyzed saponification would produce the corresponding carboxylate salt and methanol. The rate of hydrolysis would be influenced by pH and temperature.

Azetidine Ring Opening: The four-membered azetidine ring is strained and can undergo ring-opening reactions, particularly under acidic conditions. nih.govnih.govresearchgate.net Protonation of the nitrogen atom can facilitate nucleophilic attack, leading to cleavage of the ring. The specific degradation products would depend on the nature of the nucleophile present in the medium.

Thermal Stability:

Aromatic ethers and esters generally exhibit good thermal stability. However, the presence of the nitrogen-rich heterocyclic azetidine ring might influence the thermal decomposition pathway. Studies on related nitrogen-containing heterocyclic esters suggest that pyrolysis can proceed via radical mechanisms, leading to the cleavage of C-C, C-N, and C-O bonds. mdpi.com

Oxidative Stability:

The ether linkage and the aromatic ring can be susceptible to oxidative degradation. Strong oxidizing agents could potentially cleave the ether bond or oxidize the benzene ring. The nitrogen atom in the azetidine ring could also be a site for oxidation. nih.gov

Table 3: Potential Degradation Pathways of this compound

ConditionPotential Degradation PathwayPrimary Degradation Products
Acidic Hydrolysis Ester hydrolysis, Azetidine ring opening2-(azetidin-3-yloxy)benzoic acid, Methanol, Ring-opened products
Basic Hydrolysis Ester saponification2-(azetidin-3-yloxy)benzoate salt, Methanol
Thermal Stress Pyrolysis, Radical fragmentationComplex mixture of smaller molecules
Oxidative Stress Ether cleavage, Ring oxidationPhenolic derivatives, Ring-opened products

Applications of Methyl 2 Azetidin 3 Yloxy Benzoate in Advanced Chemical Research and Materials Science Excluding Biological Contexts

Role as a Key Building Block for Complex Chemical Architectures

Methyl 2-(azetidin-3-yloxy)benzoate is a heterocyclic organic compound recognized for its utility as a versatile building block in the synthesis of more complex molecules. bldpharm.comcymitquimica.com Its structure, which incorporates a strained four-membered azetidine (B1206935) ring linked to a methyl benzoate (B1203000) group via an ether linkage, provides a unique combination of functionalities that are attractive for constructing diverse chemical architectures. The azetidine moiety, a nitrogen-containing heterocycle, introduces a rigid and conformationally constrained element into molecular designs. This rigidity can be advantageous in fields such as medicinal chemistry, where precise control over the three-dimensional arrangement of functional groups can enhance binding affinity to biological targets.

The compound serves as a valuable scaffold, allowing for the introduction of the azetidinyl-oxy-benzoate motif into larger, more elaborate structures. The presence of a secondary amine within the azetidine ring and an ester group on the aromatic ring offers two distinct points for chemical modification. This dual functionality enables chemists to elaborate the structure in multiple directions, facilitating the creation of diverse libraries of compounds for various research applications. The inherent strain of the azetidine ring can also influence the reactivity of the molecule, providing unique synthetic opportunities. Commercial availability of this compound and its hydrochloride salt further underscores its role as a readily accessible starting material for synthetic endeavors. bldpharm.combldpharm.com

Development of Azetidine-Containing Scaffolds for Chemical Probes and Tags

The structural features of this compound make it a promising candidate for the development of specialized chemical probes and tags. These tools are essential for studying complex chemical and biological systems, allowing for the visualization and tracking of molecules and their interactions.

Integration into Fluorescent Compounds for Chemical Tagging

While specific examples of fluorescent probes directly derived from this compound are not extensively documented in publicly available literature, its scaffold is well-suited for the synthesis of such tools. The secondary amine of the azetidine ring can be readily functionalized with a variety of fluorophores. This process, known as chemical tagging, would covalently link the azetidine-containing molecule to a fluorescent dye.

The general strategy involves reacting the amine with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. This would result in a new, larger molecule that combines the structural properties of the azetidine-benzoate core with the fluorescent properties of the attached dye. Such fluorescently-tagged molecules could then be used to study the distribution and localization of the azetidine moiety within various systems. The choice of fluorophore can be tailored to the specific application, with options ranging from traditional organic dyes to more advanced quantum dots, depending on the desired photophysical properties like excitation and emission wavelengths, quantum yield, and photostability. The development of new fluorescent probes is an active area of research, with a continuous demand for novel scaffolds that can be used to create tools for visualizing molecular processes. nih.gov

Design of Photoaffinity Labels

Photoaffinity labeling is a powerful technique used to identify and study the binding partners of a molecule of interest. This method involves incorporating a photoreactive group into the molecule, which upon irradiation with light of a specific wavelength, forms a covalent bond with nearby interacting molecules.

The this compound scaffold could be adapted for the design of photoaffinity labels. A photoreactive moiety, such as a diazirine, an aryl azide, or a benzophenone, could be chemically introduced onto the molecule. For instance, the secondary amine of the azetidine ring could be acylated with a reagent containing a photoreactive group. Alternatively, modifications could be made to the benzoate ring. The resulting photoaffinity probe would retain the core structure of this compound, allowing it to interact with its potential binding partners. Upon photoactivation, the probe would covalently crosslink to these partners, enabling their subsequent isolation and identification through techniques like mass spectrometry. This approach is widely used in chemical biology and drug discovery to elucidate the mechanism of action of bioactive compounds. ambeed.com

Contribution to Catalyst Design and Ligand Development (e.g., in asymmetric synthesis)

The structure of this compound suggests its potential application in the field of catalysis, particularly in the development of new ligands for metal-catalyzed reactions. The nitrogen atom within the azetidine ring and the oxygen atoms of the ether and ester functionalities can act as potential coordination sites for metal ions.

In asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule, the design of chiral ligands is crucial. By starting with an enantiomerically pure form of this compound, it is conceivable to synthesize chiral ligands. The secondary amine provides a convenient handle for introducing other coordinating groups, leading to the formation of bidentate or tridentate ligands. When these ligands coordinate to a metal center, they can create a chiral environment around the metal, which can then influence the stereochemical outcome of a catalytic reaction. For example, zirconium-based solid acid catalysts have been shown to be effective in the synthesis of methyl benzoate derivatives. mdpi.com The development of new ligands is a continuous effort in catalysis research, aiming to improve the efficiency, selectivity, and scope of catalytic transformations.

Exploration in Advanced Functional Materials (e.g., polymers, frameworks where the compound acts as a monomer or linker)

The bifunctional nature of this compound also makes it an interesting candidate for the synthesis of advanced functional materials, such as polymers and metal-organic frameworks (MOFs).

In polymer chemistry, monomers with two reactive sites can be used to build long polymer chains. The secondary amine and the ester group on this compound could potentially serve as these reactive sites. For instance, the amine could react with a dicarboxylic acid or a diacyl chloride in a polycondensation reaction to form a polyamide. The resulting polymer would have the azetidinyl-oxy-benzoate unit incorporated into its backbone, potentially imparting unique properties to the material. The synthesis of well-defined high molar mass polymers is an area of ongoing research with applications in various fields, including biomedicine. rsc.org

Metal-organic frameworks are crystalline materials constructed from metal ions or clusters connected by organic linkers. The design of MOFs with specific properties relies on the careful selection of both the metal component and the organic linker. researchgate.netnih.govresearchgate.net this compound possesses both a nitrogen-containing heterocycle and a carboxylate group (after hydrolysis of the methyl ester), which are common coordinating groups in MOF chemistry. It is therefore plausible that this compound, or a derivative thereof, could act as a linker to construct novel MOFs. The azetidine ring could introduce a degree of flexibility or specific stereochemistry into the framework, potentially leading to materials with interesting gas sorption, separation, or catalytic properties.

Conclusion and Future Directions in Methyl 2 Azetidin 3 Yloxy Benzoate Research

Summary of Current Research Gaps and Opportunities

The current body of research on Methyl 2-(azetidin-3-yloxy)benzoate reveals several gaps that present opportunities for future studies. While the synthesis of related benzoate (B1203000) esters is well-documented, specific methodologies tailored to this compound, particularly focusing on optimizing yield and purity, are less explored. Much of the available information centers on its role as a building block in the synthesis of more complex molecules, rather than on the intrinsic properties and potential applications of the compound itself.

A significant opportunity lies in the detailed investigation of the physicochemical properties of this compound. For instance, a comparative analysis with its meta and para isomers suggests that positional isomerism significantly impacts properties like dipole moment and lipophilicity. The meta isomer, methyl 3-(azetidin-3-yloxy)benzoate, has been shown to have a different solubility profile due to its specific steric and electronic effects. A thorough, direct comparison of the ortho, meta, and para isomers of this compound could provide valuable insights for its application in various fields.

Potential for Novel Synthetic Methodologies

The synthesis of benzoate esters is a mature field, with established methods such as Fischer-Speier esterification. mdpi.com However, the development of novel, more efficient, and environmentally benign synthetic routes for this compound is a promising area of research. Recent advancements in catalysis, such as the use of solid acid catalysts like zirconium-titanium oxides, have shown success in the synthesis of various methyl benzoates, offering advantages like catalyst recoverability and reduced waste. mdpi.com Applying these modern catalytic systems to the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Outlook for Advanced Spectroscopic and Computational Investigations

While basic characterization data for this compound likely exists within commercial supplier documentation, a comprehensive spectroscopic and computational analysis is largely absent from the public research domain. Advanced techniques such as 2D NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry would provide a deeper understanding of its three-dimensional structure, conformation, and electronic properties.

Computational studies, particularly using Density Functional Theory (DFT), have been used to analyze the conformational preferences of the related methyl 3-(azetidin-3-yloxy)benzoate, revealing the presence of dominant planar and perpendicular conformers. Similar in-depth computational modeling of this compound would be highly beneficial. Such studies could elucidate the impact of the ortho-substitution on the molecule's geometry and electronic structure, providing crucial information for designing new molecules with specific properties. For instance, understanding the conformational dynamics through molecular dynamics simulations could predict its behavior in different environments.

Prospects for Non-Biological Material and Chemical Synthesis Applications

The application of this compound has predominantly been as an intermediate in the synthesis of biologically active compounds. However, its structural motifs suggest potential in non-biological applications as well. Benzoate esters are utilized as solvents and in the formulation of scents. mdpi.comnih.govnih.gov The unique combination of the rigid azetidine (B1206935) ring and the benzoate scaffold in this compound could impart interesting properties for materials science applications.

For example, the azetidine moiety can influence the packing of molecules in the solid state, which could be relevant for the development of organic materials with specific optical or electronic properties. The compound could also serve as a versatile precursor in organic synthesis beyond its current use. Its functional groups—the ester, the ether linkage, and the secondary amine in the azetidine ring—offer multiple reaction sites for further chemical transformations, making it a valuable building block for the construction of complex molecular architectures. researchgate.net

Q & A

Basic: What are the common synthetic routes for preparing Methyl 2-(azetidin-3-yloxy)benzoate, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between azetidin-3-ol derivatives and methyl 2-hydroxybenzoate. For example, refluxing with coupling agents like DCC (dicyclohexylcarbodiimide) or using Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) can facilitate ether bond formation . Optimization may include solvent selection (e.g., THF or DMF), temperature control (60–80°C), and catalyst screening. Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures product integrity .

Advanced: How can crystallographic data analysis using software like SHELX and ORTEP-III aid in confirming the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) data refined via SHELX provides precise bond lengths, angles, and torsion angles, critical for validating the azetidine ring geometry and ester linkage . ORTEP-III generates 3D thermal ellipsoid plots to visualize atomic displacement parameters, confirming structural rigidity or flexibility . For example, deviations in the azetidine ring planarity or hydrogen-bonding networks (e.g., C–H···O interactions) can be quantified using Mercury CSD’s packing analysis tools .

Basic: What spectroscopic techniques are most effective for characterizing the functional groups in this compound?

Methodological Answer:

  • 1H/13C NMR : Identifies the methoxy group (δ ~3.8–4.0 ppm for –OCH3) and azetidine protons (δ ~3.5–4.5 ppm for –O–CH2–N) .
  • IR Spectroscopy : Confirms ester C=O stretching (~1700–1750 cm⁻¹) and ether C–O–C vibrations (~1200 cm⁻¹) .
  • HRMS : Validates molecular weight (e.g., [M+H]+ ion matching C11H13NO3) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in experimental data regarding stereochemistry or regioselectivity of this compound derivatives?

Methodological Answer:
Contradictions may arise from competing reaction pathways (e.g., SN1 vs. SN2 mechanisms). Computational tools like DFT (density functional theory) can model transition states to predict regioselectivity . Comparative SC-XRD analysis of derivatives using SHELXL refinement highlights stereochemical outcomes, while HPLC chiral columns separate enantiomers for optical purity validation .

Advanced: What computational methods are recommended for predicting the reactivity and stability of this compound in different solvent systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Assess solvation effects and conformational stability in polar (e.g., water) vs. nonpolar (e.g., toluene) solvents .
  • QSPR Models : Relate substituent electronic parameters (Hammett σ) to hydrolysis rates of the ester group .
  • Docking Studies : Predict binding affinities if the compound targets biological receptors (e.g., enzyme active sites) .

Basic: What are the critical parameters to consider when designing analogues of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Key parameters include:

  • Substituent Position : Modifying the azetidine oxygen’s position alters hydrogen-bonding capacity .
  • Electron-Withdrawing/Donating Groups : Nitro or methoxy groups on the benzoate ring influence electrophilicity and metabolic stability .
  • Steric Effects : Bulky substituents on the azetidine ring may hinder intermolecular interactions .

Advanced: How does the azetidine ring influence the conformational flexibility and intermolecular interactions of this compound in crystal packing?

Methodological Answer:
The azetidine ring’s puckered conformation (envelope or twist-boat) affects crystal packing via weak C–H···O interactions with adjacent ester groups, as shown in SC-XRD studies . Mercury CSD’s void analysis quantifies lattice free volume, correlating with thermal stability . Comparative studies with pyrrolidine or piperidine analogues reveal reduced flexibility in azetidine due to its smaller ring size, impacting solubility and melting points .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(azetidin-3-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(azetidin-3-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.